(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine: A Technical Guide for Drug Discovery Professionals
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical properties of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, a fluorinated piperidine building block of significant interest in modern medicinal chemistry. The strategic incorporation of a fluorine atom into the piperidine scaffold imparts unique stereoelectronic properties that profoundly influence its conformational behavior, basicity (pKa), and metabolic stability. These characteristics make it a valuable component in the design of novel therapeutics, particularly in overcoming challenges such as P-glycoprotein (Pgp) efflux in drug candidates. This guide will delve into the synthesis, structural elucidation, key physicochemical properties, reactivity, and applications of this compound, with a focus on its role in the development of potent and selective drug candidates, exemplified by its incorporation in Kinesin Spindle Protein (KSP) inhibitors.
Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its prevalence in a vast number of FDA-approved drugs.[1] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents to interact with biological targets. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, into the piperidine ring has emerged as a powerful strategy in drug design.[2] Fluorination can modulate a molecule's physicochemical properties, including:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amino groups, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3]
-
Conformational Control: Fluorine substitution can introduce conformational biases through stereoelectronic effects, such as gauche interactions and charge-dipole interactions, leading to more rigid structures with well-defined pharmacophores.
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate.[4]
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine, with its specific stereochemistry, combines the desirable features of the piperidine scaffold with the strategic advantages of fluorination, making it a valuable building block for the synthesis of complex and potent therapeutic agents.
Physicochemical and Structural Properties
The defining chemical characteristics of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine stem from the interplay between its stereochemistry and the electronic influence of the fluorine atom.
Core Structural and Physicochemical Data
The fundamental properties of the free base and its commonly available dihydrochloride salt are summarized in the table below.
| Property | (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine | (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride |
| CAS Number | 1350629-55-8[5] | 2306246-40-0[6] |
| Molecular Formula | C₆H₁₃FN₂[7] | C₆H₁₅Cl₂FN₂[6] |
| Molecular Weight | 132.18 g/mol [7] | 205.10 g/mol [6] |
| Appearance | Expected to be a liquid or low-melting solid | Solid[6] |
| Purity | Typically >95%[7] | Typically >96%[6] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų[6] | 29.26 Ų[6] |
| Computed logP | -0.0127[7] | 0.8309[6] |
Conformational Analysis: The Axial Fluorine Preference
A critical feature of 3-fluoropiperidines is the conformational preference of the fluorine substituent. In the protonated state, which is relevant at physiological pH, the fluorine atom in the (3S,4R) configuration strongly prefers an axial orientation.[4] This preference is not dictated by sterics, but rather by a stabilizing charge-dipole interaction between the electron-rich fluorine and the positively charged nitrogen (C-F···H-N+).[1][4] This stereoelectronic effect locks the piperidine ring into a more rigid conformation, which can be advantageous for optimizing binding to a biological target.
Logical Relationship: Conformational Preference
Caption: The protonation of the piperidine nitrogen enables a stabilizing charge-dipole interaction that favors an axial conformation of the fluorine atom, resulting in a more rigid molecular structure.
Basicity (pKa): The Impact of Fluorine
The introduction of the electronegative fluorine atom at the 3-position has a significant impact on the basicity of the piperidine nitrogen. The pKa of the N-methylpiperidine nitrogen is lowered compared to its non-fluorinated counterpart. This modulation of basicity is a key feature exploited in drug design. For instance, in the development of the Kinesin Spindle Protein (KSP) inhibitor MK-0731, which incorporates the (3R,4S)-enantiomer of this piperidine, the axial fluorine was found to modulate the piperidine pKa into a range of 6.5-8.0.[1][8] This adjustment in basicity was crucial for reducing P-glycoprotein (Pgp) mediated efflux, thereby improving the drug's cellular activity and overall in vivo efficacy.[8][9] The pKa of the equatorial fluoro isomer was found to be lower (pKa ≈ 6.6) compared to the axial isomer (pKa ≈ 7.6), highlighting the profound influence of stereochemistry on this key chemical property.[1]
Synthesis and Manufacturing
The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is a multi-step process that requires careful control of stereochemistry. The key challenge lies in the diastereoselective and enantioselective introduction of the fluorine and amine functionalities onto the piperidine ring.
Synthesis of the syn-3-Fluoro-4-aminopiperidine Core
Two primary strategies have been reported for the stereoselective synthesis of the syn-3-fluoro-4-aminopiperidine scaffold:
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a fluoroenamide derived from 3-fluoro-4-aminopyridine.[1] The pyridine ring is first activated and partially reduced to form the enamide, which then undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a Ruthenium-based catalyst) to establish the desired stereocenters.[1] A key challenge in this method is the potential for hydrodefluorination, a side reaction where the C-F bond is cleaved.[1] This can be mitigated by careful selection of the catalyst and reaction conditions, including the use of additives to sequester fluoride ions.[1]
-
Enzymatic Dynamic Asymmetric Transamination: A biocatalytic approach using a transaminase enzyme offers an alternative and highly stereoselective route.[1] This method starts with an N-protected-3-fluoropiperidin-4-one. A transaminase enzyme, in the presence of an amine donor (e.g., isopropylamine), catalyzes the conversion of the ketone to the desired syn-amine with high diastereoselectivity and enantioselectivity.[1] This dynamic kinetic resolution process allows for the conversion of the racemic ketone into a single desired stereoisomer.[1]
Experimental Workflow: Enzymatic Transamination
Caption: A general workflow for the enzymatic synthesis of the syn-3-fluoro-4-aminopiperidine core.
N-Methylation
The final step in the synthesis is the introduction of the methyl group onto the piperidine nitrogen. This can be achieved through several standard methods for N-methylation of secondary amines. A common and efficient method is the Eschweiler-Clarke reaction .[10]
Protocol: Eschweiler-Clarke N-Methylation
-
Reaction Setup: Dissolve the (3S,4R)-3-fluoropiperidin-4-amine (or its protected precursor followed by deprotection) in a suitable solvent, such as water or methanol.
-
Reagent Addition: Add an excess of formaldehyde (typically as an aqueous solution) and formic acid to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture and basify with a suitable base (e.g., NaOH or K₂CO₃) to neutralize the excess formic acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography or distillation to yield (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine.
This reductive amination process is advantageous as it is typically high-yielding and avoids the formation of quaternary ammonium salts.[10]
Spectroscopic Characterization
While a publicly available, verified full dataset for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of signals and the presence of ¹H-¹H and ¹H-¹⁹F coupling. Key expected signals include:
-
A singlet for the N-methyl group, likely in the 2.2-2.6 ppm range.
-
Multiplets for the piperidine ring protons. The proton attached to the fluorine-bearing carbon (H3) will appear as a doublet of multiplets due to coupling with both adjacent protons and the fluorine atom. The proton at the amine-bearing carbon (H4) will also be a multiplet.
-
The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR: The carbon spectrum will show six distinct signals for the six carbon atoms. The carbon bearing the fluorine (C3) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large. The carbons adjacent to the fluorine (C2 and C4) will show smaller two-bond ¹³C-¹⁹F coupling. The N-methyl carbon will appear as a singlet in the aliphatic region.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, which will be a multiplet due to coupling with the vicinal protons on the piperidine ring.
Mass Spectrometry (MS)
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or a protonated molecular ion ([M+H]⁺) corresponding to the molecular weight of the free base (132.18 g/mol ). Fragmentation patterns would likely involve the loss of the N-methyl group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the functional groups present:
-
N-H stretch: A pair of medium-intensity bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretch: Bands in the 2950-2800 cm⁻¹ region for the aliphatic C-H bonds. A distinct peak around 2800-2780 cm⁻¹ may be observed for the N-methyl group.
-
N-H bend: A band in the 1650-1580 cm⁻¹ region due to the scissoring vibration of the primary amine.
-
C-N stretch: A band in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.
-
C-F stretch: A strong absorption band typically in the 1100-1000 cm⁻¹ region.
Reactivity and Stability
Stability and Storage
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine and its salts are generally stable compounds. However, as with many amines, they can be sensitive to air and light over long periods. The dihydrochloride salt is a solid and generally more stable and easier to handle than the free base.
Recommended Storage Conditions:
-
Store at 2-8 °C.[6]
-
Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6]
Chemical Reactivity
-
Basicity and Salt Formation: The primary and tertiary amine functionalities make the molecule basic. It will readily react with acids to form salts.
-
Nucleophilicity: The primary amine is a good nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.
-
Potential for Hydrodefluorination: Under certain reductive conditions, particularly during catalytic hydrogenation, there is a risk of hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond.[9] This is a known side reaction in the synthesis of fluorinated piperidines and should be considered when planning synthetic transformations.[1]
Applications in Drug Discovery
The unique properties of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine make it a highly valuable building block in the design of novel therapeutics. Its primary application lies in its ability to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics.
Case Study: Kinesin Spindle Protein (KSP) Inhibitors
A prominent example of the application of this scaffold is in the development of inhibitors for the Kinesin Spindle Protein (KSP).[8][9][11] KSP is a motor protein essential for the formation of the mitotic spindle during cell division, making it an attractive target for cancer chemotherapy.[12]
In the development of the KSP inhibitor MK-0731, an earlier lead compound was found to be a substrate for the P-glycoprotein (Pgp) efflux pump, which limited its efficacy in cancer cells.[8][9] To address this, medicinal chemists incorporated the (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety (the enantiomer of the topic compound) into the molecule.[8][9]
Workflow: Overcoming Pgp Efflux with Fluorination
Caption: The strategic incorporation of a fluorinated piperidine modulated the pKa of the lead compound, reducing Pgp efflux and leading to the development of the clinical candidate MK-0731 with improved efficacy.
The axial fluorine atom in the piperidine ring modulated the pKa of the nitrogen into an optimal range that disrupted its recognition by Pgp.[1][8][9] This structural modification resulted in a new compound, MK-0731, with significantly reduced Pgp efflux and improved in vitro and in vivo antitumor activity, eventually leading to its evaluation in clinical trials.[9][11][13] This case study powerfully illustrates the utility of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine and its enantiomer as tools for overcoming common challenges in drug development.
Conclusion
(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is a sophisticated chemical building block that offers medicinal chemists a powerful tool to rationally design and optimize drug candidates. Its key chemical properties, including a conformationally constrained ring system due to a preferred axial fluorine orientation and a tunable nitrogen basicity, are direct consequences of the strategic placement of the fluorine atom. As demonstrated by its successful application in the development of KSP inhibitors, this fluorinated piperidine can be instrumental in addressing critical drug development hurdles such as transporter-mediated efflux. A thorough understanding of its synthesis, stereoelectronic properties, and reactivity will continue to facilitate its application in the discovery of novel and effective therapeutics.
References
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link
-
Gurbych, O., et al. (2024). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Link
-
Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. Link
-
ChemScene. (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. Link
-
Platzer, N., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 104(1). Link
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. PubMed. Link
-
Cox, C. D., & Garbaccio, R. M. (2010). Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs. Anti-cancer agents in medicinal chemistry, 10(9), 697–712. Link
-
Advanced ChemBlocks. (3S,4R)-3-fluoro-1-methylpiperidin-4-amine. Link
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Link
-
ChemScene. (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine. Link
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. Link
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Link
-
BLDpharm. (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine. Link
-
BLDpharm. (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine. Link
-
Grygorenko, O., et al. (2025). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. MDPI. Link
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11, 264–270. Link
-
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Link
-
Cox, C. D., & Garbaccio, R. M. (2010). Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs. PubMed. Link
-
PubChem. (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. Link
-
Wikipedia. Eschweiler–Clarke reaction. Link
-
Advanced ChemBlocks. cis-3-fluoro-1-methylpiperidin-4-amine. Link
-
Kummar, S., et al. (2011). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. Investigational New Drugs, 29(5), 949–956. Link
-
Sigma-Aldrich. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. Link
-
Scott, K. A., et al. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(11), 1271–1287. Link
-
Advanced ChemBlocks. (3S,4R)-4-fluoro-1-methylpiperidin-3-amine. Link
-
Pihlaja, K., & Kleinpeter, E. (2007). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achemblock.com [achemblock.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trans-3-Fluoro-1-methylpiperidin-4-amine|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
